Chirabite-AR
Overview
Description
Chirabite-AR is a macrocyclic compound with the molecular formula C42H29N7O8 . It was developed by Ima and his team . The compound is known for its high versatility as a chiral shift reagent .
Synthesis Analysis
Chirabite-AR is a chiral fluorescent chemosensor that comprises a BINOL auxiliary and an array of hydrogen bond donors . To enhance the fluorescence of the chemosensors, conjugated moieties were attached to the 3,30-positions of the BINOL auxiliary .Molecular Structure Analysis
The molecular weight of Chirabite-AR is 759.7 g/mol . Its IUPAC name is 6-nitro-19,40-dioxa-2,10,16,43,48,49-hexazaoctacyclo . The InChIKey is AFQYUGXRHMUXOZ-UHFFFAOYSA-N .Chemical Reactions Analysis
Chirabite-AR recognizes a number of carboxylates, namely, enantiomers of ibuprofen, ketoprofen, 2-phenylpropanoate, mandelate, and phenylalanine in a stereoselective fashion . Depending on the structure of the chemosensor, the presence of carboxylate yields fluorescence quenching or amplification .Physical And Chemical Properties Analysis
Chirabite-AR is a solid compound that should be stored at temperatures between 0-10°C . It is heat sensitive .Relevant Papers The relevant papers retrieved include a study on the determination of enantiomeric excess of carboxylates by fluorescent macrocyclic sensors , and a study on the attempted resolution and racemization of Beckmann-derived CTV-lactam .
Scientific Research Applications
Enantiomeric Purity Determination
Chirabite-AR has been utilized in scientific research for differentiating enantiomers of axially chiral cyclotriveratrylene (CTV)-derived macrocyclic lactam. This differentiation allows for the determination of enantiomeric purity in supramolecular scaffolds. Chirabite-AR achieved baseline separation of most of the proton NMR resonances in these molecules, facilitating the accurate assessment of their enantiomeric purity. This application is crucial in the fields of asymmetric synthesis and chiral recognition, where the optical purity of compounds is a key factor (Lutz, Ernst, Zeller, Dudzinski, Thoresen, & Becker, 2018).
Bioactive Properties Investigation
Chirabite-AR has also been used in the synthesis and investigation of bioactive properties of certain compounds. For instance, it was employed to determine the optical purity of natural tensyuic acid B. This research contributes significantly to the field of medicinal chemistry and pharmacology, where understanding the bioactive properties and purity of compounds is essential (Matsumaru, Sunazuka, Hirose, Ishiyama, Namatame, Fukuda, Tomoda, Otoguro, & Ōmura, 2008).
Chiral Analysis and Separation
Chirabite-AR is notable for its applications in chiral analysis and separation. This is particularly relevant in the development of synthetic macrocyclic receptors, where Chirabite-AR aids in analyzing and separating chiral molecules. This application is vital in the advancement of chiral technologies, contributing to the development of new analytical methods and materials in chemistry and materials science (Lutz et al., 2018).
properties
IUPAC Name |
6-nitro-19,40-dioxa-2,10,16,43,48,49-hexazaoctacyclo[42.3.1.14,8.111,15.020,29.023,28.030,39.031,36]pentaconta-1(47),4(50),5,7,11,13,15(49),20(29),21,23,25,27,30(39),31,33,35,37,44(48),45-nonadecaene-3,9,17,42-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H29N7O8/c50-37-22-56-31-17-15-24-7-1-3-9-29(24)39(31)40-30-10-4-2-8-25(30)16-18-32(40)57-23-38(51)46-34-12-6-14-36(44-34)48-42(53)27-19-26(20-28(21-27)49(54)55)41(52)47-35-13-5-11-33(43-35)45-37/h1-21H,22-23H2,(H2,43,45,47,50,52)(H2,44,46,48,51,53) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQYUGXRHMUXOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=NC(=CC=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)NC4=CC=CC(=N4)NC(=O)COC5=C(C6=CC=CC=C6C=C5)C7=C(O1)C=CC8=CC=CC=C87 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H29N7O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648742 | |
Record name | 6-Nitro-19,40-dioxa-2,10,16,43,48,49-hexaazaoctacyclo[42.3.1.1~4,8~.1~11,15~.0~20,29~.0~23,28~.0~30,39~.0~31,36~]pentaconta-1(48),4(50),5,7,11(49),12,14,20(29),21,23,25,27,30(39),31,33,35,37,44,46-nonadecaene-3,9,17,42-tetrone (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
759.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chirabite-AR | |
CAS RN |
909254-56-4 | |
Record name | 6-Nitro-19,40-dioxa-2,10,16,43,48,49-hexaazaoctacyclo[42.3.1.1~4,8~.1~11,15~.0~20,29~.0~23,28~.0~30,39~.0~31,36~]pentaconta-1(48),4(50),5,7,11(49),12,14,20(29),21,23,25,27,30(39),31,33,35,37,44,46-nonadecaene-3,9,17,42-tetrone (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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